molecular formula C12H16O4 B7900471 (E)-3-(2,4,5-Trimethoxyphenyl)prop-2-en-1-ol

(E)-3-(2,4,5-Trimethoxyphenyl)prop-2-en-1-ol

Cat. No.: B7900471
M. Wt: 224.25 g/mol
InChI Key: TXWGYXAWALNJBI-SNAWJCMRSA-N
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Description

(E)-3-(2,4,5-Trimethoxyphenyl)prop-2-en-1-ol is a useful research compound. Its molecular formula is C12H16O4 and its molecular weight is 224.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(E)-3-(2,4,5-Trimethoxyphenyl)prop-2-en-1-ol, also known as coniferyl alcohol, is a phenylpropanoid compound with significant biological activities. Its structure features three methoxy groups on the phenyl ring, which significantly influence its chemical properties and biological activities. This article explores its biological activity, focusing on its potential therapeutic effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₂H₁₆O₄
  • Molecular Weight : Approximately 224.25 g/mol
  • Structure : The compound is characterized by a prop-2-en-1-ol structure with a 2,4,5-trimethoxyphenyl substituent.

1. Antioxidant Properties

This compound has demonstrated notable antioxidant activity , capable of scavenging free radicals. This property contributes to its potential health benefits and protective effects against oxidative stress-related diseases.

2. Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). This mechanism suggests its potential use in treating inflammatory conditions.

3. Anticancer Potential

Emerging studies have highlighted the anticancer activity of this compound. It has been shown to induce apoptosis in various cancer cell lines and inhibit tumor growth . For instance, it has been investigated for its effects on HER2-positive gastric cancer cells, demonstrating significant anti-proliferative effects .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits COX and LOX enzymes, reducing the production of pro-inflammatory mediators.
  • Apoptosis Induction : It triggers apoptotic pathways in cancer cells by disrupting critical protein-protein interactions and downregulating oncogenic signaling pathways .

Summary of Research Findings

StudyFindings
Hwang et al. (2023)Demonstrated significant anticancer activity against HER2-positive gastric cancer cells.
Benchchem ReportIdentified antioxidant and anti-inflammatory properties; noted enzyme inhibition mechanisms.
Nature ResearchHighlighted the compound's role in inducing apoptosis in various cancer cell lines.

Case Study 1: Anticancer Activity Assessment

In vitro studies using MCF-7 breast cancer cells revealed that this compound exhibited an IC50 value indicating potent antiproliferative effects. The compound was effective even against trastuzumab-resistant clones, suggesting its potential as a therapeutic option for resistant cancers .

Case Study 2: Anti-inflammatory Mechanism Exploration

A detailed examination of the anti-inflammatory effects showed that the compound significantly reduced inflammation markers in animal models of arthritis. The inhibition of COX and LOX enzymes was confirmed through biochemical assays.

Properties

IUPAC Name

(E)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-14-10-8-12(16-3)11(15-2)7-9(10)5-4-6-13/h4-5,7-8,13H,6H2,1-3H3/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXWGYXAWALNJBI-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=CCO)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1/C=C/CO)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-3-(2,4,5-Trimethoxyphenyl)prop-2-en-1-ol
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(E)-3-(2,4,5-Trimethoxyphenyl)prop-2-en-1-ol
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(E)-3-(2,4,5-Trimethoxyphenyl)prop-2-en-1-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.